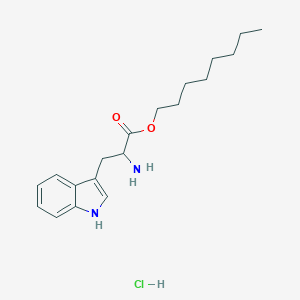

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Descripción general

Descripción

El éster octílico de DL-triptófano (clorhidrato) es un derivado del triptófano, un aminoácido esencial que sirve como precursor de la serotonina y la melatonina . Este compuesto presenta un grupo carboxilo protegido con éster octílico, lo que mejora su estabilidad y permeabilidad celular. Tras la hidrólisis del enlace éster, libera triptófano libre .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del éster octílico de DL-triptófano (clorhidrato) normalmente implica la esterificación de DL-triptófano con octanol en presencia de un catalizador adecuado. La reacción se sigue de la adición de ácido clorhídrico para formar la sal de clorhidrato .

Métodos de producción industrial: Los métodos de producción industrial para el éster octílico de DL-triptófano (clorhidrato) son similares a la síntesis de laboratorio, pero se amplían. El proceso implica un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto se purifica posteriormente mediante cristalización u otros métodos adecuados .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster octílico de DL-triptófano (clorhidrato) puede sufrir diversas reacciones químicas, entre ellas:

Hidrólisis: El enlace éster puede hidrolizarse para liberar triptófano libre.

Oxidación y reducción: El anillo indol del triptófano puede participar en reacciones de oxidación y reducción.

Sustitución: El grupo amino del triptófano puede sufrir reacciones de sustitución.

Reactivos y condiciones comunes:

Hidrólisis: Se realiza normalmente en condiciones ácidas o básicas acuosas.

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Productos principales:

Hidrólisis: Triptófano libre.

Oxidación y reducción: Diversos derivados oxidados o reducidos del triptófano.

Sustitución: Derivados del triptófano sustituidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C₁₉H₂₉ClN₂O₂

CAS Number: 6278-90-6

Molecular Weight: 348.91 g/mol

Physical Form: White to yellow solid

The compound features an indole moiety, which is known for its biological activity, particularly in drug development. The octyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Scientific Research Applications

-

Antiviral Activity

- Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been investigated for its efficacy against viruses such as HIV and enterovirus A71 (EV-A71). The presence of the indole structure is believed to contribute to its antiviral properties by interfering with viral entry mechanisms .

- Cancer Research

- Neuroprotective Effects

- Biopharmaceutical Development

Case Studies

Mecanismo De Acción

El principal mecanismo de acción del éster octílico de DL-triptófano (clorhidrato) implica la hidrólisis del enlace éster para liberar triptófano libre. Este triptófano libre puede participar entonces en diversas vías bioquímicas, incluida la síntesis de serotonina y melatonina . La permeabilidad celular del compuesto le permite transportar eficazmente el triptófano a las células, donde puede ejercer sus efectos .

Compuestos similares:

- Éster metílico de DL-triptófano (clorhidrato)

- Éster etílico de DL-triptófano (clorhidrato)

- Éster butílico de DL-triptófano (clorhidrato)

Comparación: El éster octílico de DL-triptófano (clorhidrato) es único debido a su cadena octílica más larga, que mejora su estabilidad y permeabilidad celular en comparación con los ésteres de cadena más corta . Esto lo convierte en un compuesto especialmente útil en aplicaciones donde la permeabilidad celular es crucial .

Comparación Con Compuestos Similares

- DL-Tryptophan methyl ester (hydrochloride)

- DL-Tryptophan ethyl ester (hydrochloride)

- DL-Tryptophan butyl ester (hydrochloride)

Comparison: DL-Tryptophan octyl ester (hydrochloride) is unique due to its longer octyl chain, which enhances its stability and cell permeability compared to shorter-chain esters . This makes it particularly useful in applications where cell permeability is crucial .

Actividad Biológica

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realm of antiviral and anticancer properties. This article aims to present a comprehensive overview of the biological activity of this compound based on current research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It exists as a white to yellow solid with a purity of approximately 95% . The presence of an indole moiety suggests potential interactions with biological targets relevant to various diseases.

Antiviral Properties

Recent studies have indicated that derivatives of Octyl 2-amino-3-(1H-indol-3-yl)propanoate exhibit significant antiviral activity. Specifically, research has shown that these compounds can inhibit the replication of several viruses, including coronaviruses and enteroviruses. For instance, a patent describes compounds derived from this structure that effectively inhibit viral replication, suggesting potential therapeutic applications in treating viral infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. The following table summarizes key findings from recent research on its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound in vivo. One study involved administering the compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Another case study focused on its use in viral infection models, where treated subjects showed improved survival rates and reduced viral loads compared to untreated controls. These findings underscore the compound's dual potential as both an antiviral and anticancer agent.

The biological activities of this compound are believed to stem from its ability to interact with specific cellular pathways:

- Apoptotic Pathways : Induces apoptosis through activation of caspases.

- Cell Cycle Regulation : Modulates cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Viral Replication Inhibition : Interferes with viral RNA synthesis and assembly processes.

Propiedades

IUPAC Name |

octyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASIBURGMIVLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563902 | |

| Record name | Octyl tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6278-90-6 | |

| Record name | 6278-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.